molecular formula C11H9ClN2O2 B1311315 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 220461-68-7

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1311315
CAS RN: 220461-68-7
M. Wt: 236.65 g/mol
InChI Key: JBSFTFLMZMRNLI-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound . It is a benzoic acid derivative with a pyrazole ring attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It has a benzene ring (benzoic acid part) with a chlorine atom (2-chloro) and a pyrazole ring (3-methyl-1H-pyrazol-1-yl) attached to it .

Scientific Research Applications

Antibacterial Activity

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives have shown potential in antibacterial applications. A study synthesizing novel oxadiazoles related to this compound demonstrated significant antibacterial activity, especially against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Nonlinear Optical Materials

Compounds related to this compound have been explored for their nonlinear optical properties. A specific derivative was identified as a potential candidate for optical limiting applications, indicating its usefulness in photonic and optoelectronic devices (Chandrakantha et al., 2013).

Antitumor Activity

Some derivatives of this compound have been synthesized and evaluated for their antitumor activities. These compounds, particularly those involving cyclocondensation reactions with benzofuran, displayed cytotoxic activity against human liver carcinoma cell lines, suggesting their potential in cancer therapy (El-Zahar et al., 2011).

Supramolecular Structures

The ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions has been observed in some 4-pyrazolylbenzoates closely related to this compound. These structures are vital in the study of crystal engineering and material science (Portilla et al., 2007).

Antimicrobial Properties of Organosilicon Complexes

Organosilicon(IV) complexes derived from Schiff base ligands related to this compound have shown promising antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Devi et al., 2015).

properties

IUPAC Name

2-chloro-4-(3-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSFTFLMZMRNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445766
Record name 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220461-68-7
Record name 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)-benzoic acid methyl ester (1,42 g) from Example 96 and 6 ml of 1 M aqueous lithium hydroxide in tetrahydrofuran (20 ml) was stirred for 18 hours at room temperature. The reaction mixture was partitioned between ethyl acetate and 1 N hydrochloric acid. The organic layer was washed with water, brine and was dried over anhydrous sodium sulfate. Evaporation of the solvent in vacuo afforded 1.05 g of the title compound as a colorless solid. m.p. 192-193° C. MS (EI), m/z: 236/238 (M)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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